molecular formula C10H12N2 B8716348 2-(dimethylamino)-4-methylbenzonitrile

2-(dimethylamino)-4-methylbenzonitrile

Cat. No.: B8716348
M. Wt: 160.22 g/mol
InChI Key: COXIZQAUWQIRJZ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-methylbenzonitrile (C₁₀H₁₂N₂) is a substituted benzonitrile derivative featuring a dimethylamino group (-N(CH₃)₂) at the 2-position and a methyl group (-CH₃) at the 4-position of the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and polymer chemistry. Its electron-donating dimethylamino group enhances reactivity in nucleophilic substitutions and cyclization reactions, while the nitrile group (-CN) serves as a versatile functional group for further derivatization .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-(dimethylamino)-4-methylbenzonitrile

InChI

InChI=1S/C10H12N2/c1-8-4-5-9(7-11)10(6-8)12(2)3/h4-6H,1-3H3

InChI Key

COXIZQAUWQIRJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C#N)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-4-methylbenzonitrile typically involves the reaction of 4-methylbenzonitrile with dimethylamine under specific conditions. One common method is the nucleophilic substitution reaction where 4-methylbenzonitrile is treated with dimethylamine in the presence of a suitable catalyst, such as a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-4-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(dimethylamino)-4-methylbenzonitrile has diverse applications in scientific research:

    Chemistry: It is used as a model compound in studies of electronic effects and molecular interactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug design and development.

    Industry: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-4-methylbenzonitrile involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can engage in nucleophilic or electrophilic reactions. These interactions influence the compound’s behavior in various chemical and biological systems, affecting pathways such as signal transduction and enzyme activity .

Comparison with Similar Compounds

Polymer Co-initiators: Reactivity in Resin Systems

Ethyl 4-(Dimethylamino)benzoate (C₁₁H₁₅NO₂) and 2-(Dimethylamino)ethyl methacrylate are co-initiators used in resin cements. Key differences include:

  • Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits a higher degree of conversion (DC) in resin systems compared to 2-(dimethylamino)ethyl methacrylate, attributed to its ester group’s superior electron-withdrawing effect, which accelerates polymerization .
  • Physical Properties: Resins containing ethyl 4-(dimethylamino)benzoate demonstrate better mechanical strength and lower water sorption. However, the addition of diphenyliodonium hexafluorophosphate (DPI) significantly enhances the DC and physical properties of resins formulated with 2-(dimethylamino)ethyl methacrylate, especially at higher amine concentrations .

Table 1: Comparison of Co-initiators in Resin Systems

Compound Functional Groups Degree of Conversion Key Application
2-(Dimethylamino)-4-methylbenzonitrile Nitrile, dimethylamino, methyl Moderate Synthesis intermediates
Ethyl 4-(dimethylamino)benzoate Ester, dimethylamino High Dental resins
2-(Dimethylamino)ethyl methacrylate Methacrylate, dimethylamino Moderate (DPI-enhanced) Adhesives, coatings

Antimicrobial Rhodanine Derivatives

Rhodanine-based compounds with 2-(dimethylamino)ethyl substituents (e.g., D1-D5 in ) exhibit structural versatility:

  • Substituent Effects: Derivatives like D1 (5-benzylidene-3-(2-(dimethylamino)ethyl)-2-thioxothiazolidin-4-one) show enhanced antimicrobial activity compared to analogs with diethylamino groups (e.g., D4), likely due to the smaller size and higher polarity of the dimethylamino group .
  • Benzylidene Modifications : Substituents on the benzylidene moiety (e.g., 4-methyl in D3 , 2-methyl in D5 ) influence lipophilicity and target binding, affecting antimicrobial potency .

Table 2: Structural Variations in Rhodanine Derivatives

Code Benzylidene Substituent Amino Group Notable Property
D1 None (benzylidene) Dimethylaminoethyl Broad-spectrum activity
D3 4-Methyl Dimethylaminoethyl Enhanced solubility
D4 4-Ethyl Diethylaminoethyl Reduced polarity

Substituted Benzonitrile Analogs

  • However, the absence of a methyl group may lower thermal stability .
  • Nitro-Substituted Derivatives (e.g., 4-[2-[4-(dimethylamino)phenyl]ethenyl]-3-nitrobenzonitrile): The nitro group (-NO₂) introduces strong electron-withdrawing effects, shifting absorption spectra and making such compounds suitable for optoelectronic applications .

Table 3: Electronic Effects in Benzonitrile Derivatives

Compound Substituent Effects Key Application
This compound Electron-donating (-N(CH₃)₂, -CH₃) Pharmaceutical synthesis
4-(Ethylaminomethyl)benzonitrile Moderate electron donation Intermediate in organic reactions
3-Nitro-4-(dimethylamino)benzonitrile Electron-withdrawing (-NO₂) Dyes, sensors

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